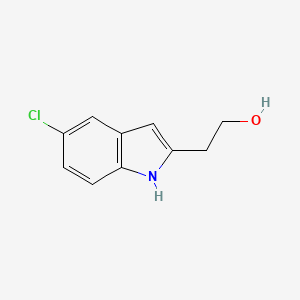

5-chloro-1H-Indole-2-ethanol

Description

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole ring system is of paramount importance in medicinal chemistry, with its derivatives being investigated for a multitude of therapeutic applications. nih.govbohrium.com These compounds have shown potential in the treatment of cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.gov The versatility of the indole scaffold allows for chemical modifications at various positions, enabling the synthesis of a diverse library of compounds with a wide range of biological activities. nih.govmdpi.com This adaptability has made indole and its derivatives a focal point in the development of new drugs. bohrium.comnih.gov

Beyond pharmaceuticals, indole derivatives also find applications in materials science. Their unique electronic and photophysical properties are being explored for the development of novel dyes, pigments, and functional materials. ontosight.airesearchgate.net The inherent reactivity of the indole core, particularly its susceptibility to electrophilic substitution, provides a platform for creating complex molecules with tailored properties for various technological applications. creative-proteomics.comirjmets.com

Historical Perspective on Indole-2-ethanol Derivatives

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.org The synthesis of the parent indole was first achieved by Adolf von Baeyer in 1866. wikipedia.orgnih.gov Over the years, numerous methods for synthesizing indoles and their derivatives have been developed, including the well-known Fischer indole synthesis. wikipedia.orgrsc.org

The synthesis of indole-2-ethanol derivatives can be achieved through various routes. One common method involves the reduction of the corresponding indole-2-carboxylic acid or its esters. orgsyn.org For instance, indole-2-methanol, a precursor to the ethanol (B145695) derivative, can be obtained by reducing ethyl indole-2-carboxylate (B1230498) with lithium aluminum hydride. orgsyn.org Early research into the synthesis of indole derivatives laid the groundwork for the creation of more complex and functionalized molecules like 5-chloro-1H-indole-2-ethanol. The development of synthetic methodologies has been crucial in exploring the potential of this class of compounds. njit.edu

Current Research Landscape for this compound

Currently, this compound is primarily available as a research chemical, utilized as a building block in the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.coma2bchem.com Its chemical structure, featuring a chlorine atom at the 5-position of the indole ring and an ethanol group at the 2-position, makes it a valuable intermediate for creating a variety of derivatives. The chlorine substituent can influence the electronic properties and biological activity of the final compounds, while the hydroxyl group of the ethanol moiety provides a reactive site for further chemical transformations. mdpi.comnih.gov

Recent studies have explored the use of 5-chloroindole (B142107) derivatives in the synthesis of compounds with potential therapeutic applications. For example, derivatives of 5-chloro-1H-indole-2,3-dione have been synthesized and investigated for their chemotherapeutic activities. researchgate.netdergipark.org.tr While direct research on the biological activities of this compound itself is limited in publicly available literature, its role as a precursor in the synthesis of potentially bioactive molecules is significant. mdpi.comtandfonline.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10ClNO | cymitquimica.comnih.gov |

| Molecular Weight | 195.64 g/mol | cymitquimica.com |

| Appearance | Brown powder | sigmaaldrich.com |

| Purity | Min. 95% | cymitquimica.coma2bchem.com |

| CAS Number | 540522-61-0 | sigmaaldrich.coma2bchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWNEWMIRMUSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1h Indole 2 Ethanol and Its Analogues

Established Synthetic Routes to 5-chloro-1H-Indole-2-ethanol

The synthesis of this compound often relies on well-established, multi-step sequences starting from readily available precursors. These conventional routes provide a reliable, albeit sometimes lengthy, path to the target molecule.

Conventional Multistep Syntheses from Precursors

Traditional methods for constructing the indole (B1671886) core, such as the Fischer, Bischler, and Reissert syntheses, form the foundation for accessing substituted indoles. nih.gov For this compound, a common strategy involves starting with a pre-functionalized benzene (B151609) ring, typically a 4-chloro-substituted aniline (B41778) or a related derivative.

One established route to a related compound, 5-chloro-1H-indole-2-carboxylic acid, begins with the commercially available acid itself. nih.gov The carboxylic acid is first protected as an ethyl ester. nih.gov This intermediate can then undergo various transformations. For instance, a Friedel-Crafts acylation can introduce an acetyl group at the 3-position, which can be subsequently reduced. nih.gov While not directly yielding the 2-ethanol group, this highlights a common approach of building complexity on a pre-existing 5-chloroindole (B142107) scaffold.

Another approach involves the dehydrogenation of a corresponding 5-chloroindoline (B1581159). google.com The synthesis of 5-chloroindoline itself can be achieved from indoline (B122111) through a multi-step process involving N-acetylation, nitration at the 5-position, reduction of the nitro group to an amine, a Sandmeyer reaction to replace the amino group with chlorine, and finally, deacetylation. google.com

A different multistep strategy starts with the appropriate substituted aniline and an α-haloacetaldehyde acetal. Although this method can be effective, it often requires high temperatures and long reaction times. luc.edu

Strategies for Introducing the 5-chloro and 2-ethanol Moieties

The introduction of the chloro and ethanol (B145695) functionalities can be achieved at different stages of the synthesis, either by starting with precursors already containing these groups or by introducing them onto the indole nucleus.

Introducing the 5-chloro Moiety: Direct chlorination of the indole ring can be challenging due to the reactivity of the pyrrole (B145914) ring, often leading to a mixture of products. google.com Therefore, it is more common to start with a precursor that already contains the chlorine atom at the desired position, such as 4-chloroaniline (B138754) or 2-amino-5-chlorobenzaldehyde. For instance, 5-chloro-1H-indole-2,3-dione can be synthesized and subsequently used as a versatile starting material for various 5-chloroindole derivatives. researchgate.netresearchgate.nettandfonline.com

Introducing the 2-ethanol Moiety: The 2-ethanol side chain is often introduced by functional group manipulation of a group already present at the C2 position. A common precursor is an indole-2-carboxylic acid or its ester. nih.govmdpi.com These can be reduced to the corresponding alcohol, 1H-indole-2-methanol, using a suitable reducing agent like lithium aluminum hydride. The chain can then be extended to the ethanol group through various standard organic transformations.

Alternatively, a Claisen condensation of a 2-acetylindole (B14031) with diethyl oxalate (B1200264) can produce a β-diketo ester intermediate, which after hydrolysis and decarboxylation can lead to functionalized 2-position indoles. acs.org Another approach involves the reaction of tryptamine (B22526) derivatives. For example, a synthetic route starting from tryptamine involves N-protection, benzylic oxidation, and reduction to yield an alcohol intermediate that can be further elaborated. mdpi.com

Novel and Optimized Synthetic Approaches for Indole-2-ethanol Derivatives

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of indole derivatives. These include the use of transition metal catalysis, organocatalysis, and adherence to the principles of green chemistry.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed cyclization)

Transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and greater functional group tolerance compared to many classical methods. arabjchem.orgmdpi.com Palladium, in particular, has been extensively used for constructing the indole ring. organic-chemistry.orgnih.govthieme-connect.comacs.orgmdpi.com

Palladium-catalyzed cyclization reactions are a powerful tool. organic-chemistry.orgthieme-connect.com For instance, the intramolecular cyclization of 2-alkynylanilines is a well-established method. organic-chemistry.orgthieme-connect.com Another strategy involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com Palladium catalysts can also be used for the aerobic oxidative cyclization of N-aryl imines, providing an atom-economical route to indoles from readily available anilines and ketones. acs.org The Larock indole synthesis is another prominent palladium-catalyzed method. nih.gov

While not specific to this compound, these palladium-catalyzed methods offer versatile platforms for the synthesis of a wide range of substituted indoles, including those with chloro and hydroxyalkyl functionalities. For example, a palladium-catalyzed synthesis of 2,3-disubstituted indoles from o-alkynyltrifluoroacetanilides and vinyl triflates or aryl halides has been reported. thieme-connect.com Copper-catalyzed reactions also provide a valuable alternative for synthesizing indole-2-carboxylic esters, which are precursors to indole-2-ethanols. acs.org

| Catalyst | Reactants | Product | Reference |

| Palladium Acetate | N-benzylidene-2-(1-pentynyl)aniline | 2-substituted-3-(1-alkenyl)indole | organic-chemistry.org |

| Pd(II) | N-(2-allylphenyl) benzamide | Substituted N-benzoylindole | nih.gov |

| PdCl2(CH3CN)2 + phenanthroline | β-nitrostyrene | Indole | mdpi.com |

| Copper(I) Iodide | 2-bromobenzaldehyde, ethyl acetamidoacetate | Ethyl 1H-indole-2-carboxylate | acs.org |

Organocatalytic and Metal-Free Methods

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative and often providing high levels of stereoselectivity. mdpi.comsioc-journal.cnbeilstein-journals.orgbohrium.comacs.org While the indole core has been less explored in organocatalysis compared to other heterocycles, there is growing interest in this area. mdpi.comsioc-journal.cn Organocatalytic methods can be used for the functionalization of the indole ring, including at the carbocyclic positions which are typically less reactive. sioc-journal.cn

For the synthesis of indole derivatives, organocatalysts can promote asymmetric reactions, which is particularly important for the synthesis of chiral molecules. beilstein-journals.orgbohrium.comacs.org For example, organocatalytic asymmetric selenofunctionalization of tryptamine has been used to synthesize hexahydropyrrolo[2,3-b]indole derivatives. beilstein-journals.org

Metal-free methods are also gaining traction. A notable example is the innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core under mild and benign conditions. rsc.orgrug.nl

Green Chemistry Principles and Sustainable Syntheses

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce waste, use safer solvents, and improve energy efficiency. tandfonline.comopenmedicinalchemistryjournal.comtandfonline.comresearchgate.net This includes the use of microwave irradiation to accelerate reactions and the use of more environmentally friendly solvents like water or ethanol. tandfonline.comopenmedicinalchemistryjournal.comtandfonline.com

| Green Chemistry Approach | Key Features | Reference(s) |

| Microwave-assisted synthesis | Rapid, efficient, environmentally friendly | tandfonline.comtandfonline.com |

| Multicomponent reactions | One-pot, atom-economical, reduced waste | rsc.orgrug.nl |

| Use of green solvents | Water, ethanol, reduced toxicity | openmedicinalchemistryjournal.com |

| Photocatalysis | Mild conditions, catalyst-free options | rsc.org |

| Magnetic nanoparticle catalysis | Catalyst recyclability, reduced waste | researchgate.net |

Industrial and Scalable Preparation Considerations

The industrial and scalable synthesis of this compound is primarily approached as a multi-step process. This strategy typically involves the initial formation of a stable, functionalized indole precursor, such as an indole-2-carboxylic acid ester, followed by a selective reduction to yield the final ethanol derivative. This bifurcation allows for greater control over the reaction conditions at each stage, optimizing for yield, purity, and safety on a large scale. A common and commercially viable key intermediate for this process is ethyl 5-chloro-1H-indole-2-carboxylate.

The synthesis of this intermediate can be accomplished through various established methods for creating the indole nucleus, which are adaptable for large-scale production. One of the most significant industrial routes is the Reissert indole synthesis. This method is advantageous due to its use of relatively inexpensive starting materials. The process begins with the base-catalyzed condensation of a substituted o-nitrotoluene with an oxalic ester, such as diethyl oxalate. For the target molecule, this would involve starting with 4-chloro-2-nitrotoluene. The subsequent step is a reductive cyclization of the resulting o-nitrophenylpyruvic ester to form the indole-2-carboxylic acid ester. Catalytic hydrogenation is frequently employed for this transformation, using catalysts like platinum or Raney Nickel, which are well-suited for industrial applications. orgsyn.orgresearchgate.net

An alternative scalable approach to the core indole structure involves the Fischer indole synthesis, which utilizes the acid-catalyzed cyclization of phenylhydrazones. researchgate.net While broadly applicable, careful control of temperature and acid concentration is necessary to manage the often exothermic nature of the reaction on an industrial scale.

The final and critical step in the synthesis is the selective reduction of the ester group at the C-2 position of ethyl 5-chloro-1H-indole-2-carboxylate to the primary alcohol, this compound. The primary challenge in this step is achieving high chemoselectivity, reducing the ester without affecting the chloro-substituent or the indole ring itself. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective on a laboratory scale, their use in large-scale industrial processes presents significant safety and handling challenges due to their pyrophoric nature. google.com

For industrial applications, safer and more cost-effective reducing agents are preferred. Sodium borohydride (B1222165) (NaBH₄) is a common alternative, though it typically requires specific conditions or activators to efficiently reduce esters. Processes may utilize sodium borohydride in combination with an activating agent like calcium chloride or in a solvent system such as a mixture of tetrahydrofuran (B95107) and methanol (B129727) to enhance its reactivity. Another industrially feasible method is high-pressure catalytic hydrogenation, where specific catalysts and conditions are chosen to favor the reduction of the ester over the aromatic indole ring. google.com

The following tables provide examples of scalable synthetic steps for analogous indole compounds, illustrating typical conditions and yields that are relevant to the industrial preparation of this compound and its precursors.

Table 1: Scalable Synthesis of Indole Precursors

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrotoluene | 1. Diethyl oxalate, Potassium ethoxide, Ether2. H₂, Platinum catalyst, Acetic Acid | Ethyl indole-2-carboxylate (B1230498) | 74-78% (Step 1)86-90% (Step 2) | orgsyn.org |

| Indoline | 1. Acetic anhydride2. Chlorine, Water, Sodium carbonate3. Isopropanolic NaOH (Saponification)4. Ruthenium catalyst, Nitrobenzene | 5-Chloroindole | 77% (over 3 steps to 5-chloroindoline) | google.com |

| 5-Bromoindole | Cuprous chloride, N-methyl-2-pyrrolidone (NMP), 180-190°C | 5-Chloroindole | Good to Excellent |

Table 2: Scalable Reduction of Indole-2-Carboxylic Acids and Esters

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Lithium, Liquid ammonia, Tetrahydrofuran, -30°C | Indoline-2-carboxylic acid | ~90% | google.com |

| Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | Sodium borohydride | Ethyl 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylate | Not specified | nih.gov |

| Ethyl 5-chloro-3-acyl-1H-indole-2-carboxylate | Triethylsilane, Trifluoroacetic acid | Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate | Not specified | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 5 Chloro 1h Indole 2 Ethanol

Electrophilic and Nucleophilic Substitution Reactions of the Indole (B1671886) Core

The indole ring system is generally reactive towards electrophiles, particularly at the C-3 position. The presence of a chlorine atom at the C-5 position influences the electron density of the benzene (B151609) portion of the ring, but the pyrrole (B145914) ring remains the primary site for electrophilic attack. Nucleophilic substitution on the indole core is less common and typically requires activation, for example, by introducing a good leaving group on the indole nitrogen.

Reactivity at the Indole Nitrogen (N-H)

The nitrogen atom in the indole ring of 5-chloro-1H-indole-2-ethanol possesses a lone pair of electrons and an acidic proton, making it susceptible to attack by both electrophiles and bases.

N-Alkylation and N-Acylation: The N-H proton can be removed by a base, forming an indolyl anion that readily reacts with electrophiles such as alkyl halides or acyl chlorides. This results in the formation of N-alkylated or N-acylated products. These reactions are crucial for installing protecting groups on the indole nitrogen, which can prevent unwanted side reactions during subsequent transformations.

Nucleophilic Substitution: While uncommon for the core indole structure, nucleophilic substitution can occur at the N-1 position if a suitable leaving group is present. For instance, 1-hydroxyindoles can be converted to a 1-tosyloxy group, which can then be displaced by a nucleophile. core.ac.ukclockss.org This type of reaction, however, is a specialized case and not a general reactivity pattern for unsubstituted N-H indoles.

Table 1: Representative Reactions at the Indole Nitrogen

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-5-chloro-1H-indole-2-ethanol |

| N-Acylation | Base (e.g., Et3N), Acyl Chloride (RCOCl) | N-Acyl-5-chloro-1H-indole-2-ethanol |

Reactivity at the C-3 Position of the Indole Ring

The C-3 position of the indole ring is the most nucleophilic carbon and, therefore, the most common site for electrophilic substitution. quora.comchim.it This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance. quora.com

Electrophilic Substitution: A wide array of electrophilic substitution reactions occur at the C-3 position. These include well-known reactions such as the Mannich reaction (aminomethylation), Vilsmeier-Haack reaction (formylation), and Friedel-Crafts acylation. chim.it For this compound, these reactions would introduce a new substituent at the C-3 position, leading to a variety of functionalized derivatives.

Azidation: Indoles can undergo regioselective azidation at the C-3 position under metal-free conditions using iodine and sodium azide (B81097), demonstrating an umpolung of reactivity at this position. rsc.org

Nucleophilic Substitution Precursors: While direct nucleophilic substitution is not favored, the C-3 position can be functionalized to facilitate such reactions. For example, gramine, an (indol-3-yl)methyl derivative, can act as a precursor for nucleophilic substitution. researchgate.net

Table 2: Electrophilic Substitution Reactions at the C-3 Position

| Reaction Name | Electrophile/Reagents | Functional Group Introduced |

|---|---|---|

| Mannich Reaction | Formaldehyde, Secondary Amine | -CH2NR2 |

| Vilsmeier-Haack | POCl3, DMF | -CHO |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | -COR |

| Azidation | I2, NaN3 | -N3 rsc.org |

Reactions Involving the Ethanol (B145695) Side Chain (e.g., Oxidation, Esterification)

The 2-ethanol side chain of this compound exhibits the typical reactivity of a primary alcohol.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. chemguide.co.uk For partial oxidation to the aldehyde, reagents like pyridinium (B92312) chlorochromate (PCC) are often used. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (CrO3/H2SO4), will typically lead to the corresponding carboxylic acid, 5-chloro-1H-indole-2-acetic acid. ethernet.edu.et

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid.

Conversion to Halides: The alcohol can be converted into a better leaving group, such as a tosylate, or directly to an alkyl halide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). This functionalization allows for subsequent nucleophilic substitution reactions at the side chain.

Functional Group Interconversions on the Indole-2-ethanol Scaffold

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.uk For this compound, these interconversions primarily involve the ethanol side chain.

Oxidation Reactions (e.g., to Carboxylic Acids, Carbonyls)

The oxidation of the primary alcohol on the side chain is a key transformation. fiveable.me

To Carboxylic Acids: A variety of reagents can achieve the oxidation of primary alcohols to carboxylic acids. nih.govorganic-chemistry.org Jones reagent, potassium permanganate (KMnO4), and a two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO2 are effective methods. ethernet.edu.etnih.gov The reaction with Jones reagent involves the formation of a chromate (B82759) ester, which then breaks down to give an intermediate aldehyde that is further oxidized to the carboxylic acid. ethernet.edu.et

To Aldehydes (Carbonyls): To stop the oxidation at the aldehyde stage, milder and more selective oxidizing agents are required. chemguide.co.ukkhanacademy.org Pyridinium chlorochromate (PCC) and Collins' reagent (CrO3-pyridine complex) are commonly used for this purpose in non-aqueous environments. imperial.ac.uk These reagents prevent the over-oxidation to the carboxylic acid that can occur in aqueous media. chemguide.co.ukimperial.ac.uk

Table 3: Oxidation of the Ethanol Side Chain

| Desired Product | Oxidizing Agent(s) | Typical Conditions |

|---|---|---|

| 5-chloro-1H-indole-2-acetaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH2Cl2 |

| 5-chloro-1H-indole-2-acetic acid | Jones Reagent (CrO3/H2SO4) | Acetone |

| 5-chloro-1H-indole-2-acetic acid | TEMPO, NaOCl, NaClO2 | Phase-transfer conditions nih.gov |

Reduction Reactions (e.g., of Carbonyls to Alcohols)

Reduction reactions are essential for synthesizing this compound from corresponding carbonyl compounds. fiveable.mepressbooks.pub This is a common synthetic route where the indole scaffold is constructed first, followed by the reduction of a carbonyl group at the 2-position.

Reduction of Aldehydes and Ketones: The reduction of an aldehyde (like 5-chloro-1H-indole-2-acetaldehyde) to a primary alcohol or a ketone to a secondary alcohol is readily achieved with hydride reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for this purpose in protic solvents like methanol (B129727) or ethanol. fiveable.melibretexts.org

Reduction of Carboxylic Acids and Esters: To reduce a carboxylic acid (5-chloro-1H-indole-2-acetic acid) or its corresponding ester to this compound, a more powerful reducing agent is necessary. pressbooks.publibretexts.org Lithium aluminum hydride (LiAlH4) is the reagent of choice for these transformations and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). fiveable.mepressbooks.pub NaBH4 is generally not strong enough to reduce carboxylic acids or esters. pressbooks.publibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Table 4: Synthesis of this compound via Reduction

| Starting Material | Reducing Agent | Product |

|---|---|---|

| 5-chloro-1H-indole-2-acetaldehyde | NaBH4 or LiAlH4 | This compound |

| 5-chloro-1H-indole-2-acetic acid | LiAlH4 | This compound |

| Methyl 5-chloro-1H-indole-2-acetate | LiAlH4 | This compound |

Derivatization of the Hydroxyl Group

The primary hydroxyl group (-OH) in this compound is a versatile functional handle for a range of chemical modifications. These derivatization reactions are crucial for synthesizing analogs with altered physicochemical properties or for preparing intermediates for more complex molecular constructions. Common transformations include esterification and etherification.

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with carboxylic acids under acidic conditions (Fischer esterification), or more commonly, with more reactive acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions transform the polar alcohol into a less polar ester, a common strategy in medicinal chemistry and materials science.

Etherification: Conversion of the alcohol to an ether is another fundamental derivatization. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a standard method. Alternatively, other etherification protocols can be employed depending on the desired ether derivative.

The table below summarizes potential derivatization reactions for the hydroxyl group of this compound based on established chemical principles.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Esterification | Acyl Chloride | Acetyl chloride | Acetate Ester |

| Esterification | Acid Anhydride | Acetic anhydride | Acetate Ester |

| Esterification | Carboxylic Acid | Benzoic acid (with acid catalyst) | Benzoate Ester |

| Etherification | Alkyl Halide | Methyl iodide (with base) | Methyl Ether |

| Silylation | Silyl Halide | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether |

Cyclization and Rearrangement Reactions

The indole-2-ethanol scaffold is a precursor for various cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the Pictet-Spengler reaction. wikipedia.org

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While this compound is not an amine, it is a direct precursor to the corresponding tryptamine (B22526) (5-chloro-1H-indole-2-ethanamine). Conversion of the hydroxyl group to an amine, followed by condensation with a carbonyl compound under acidic conditions, would initiate an intramolecular electrophilic substitution at the electron-rich C3 position of the indole ring. This sequence results in the formation of a tetrahydro-β-carboline, also known as a tryptoline. acs.org The mechanism proceeds through the formation of an iminium ion, which is the key electrophile for the ring-closing step. wikipedia.org

Rearrangement reactions involving the indole core, such as the Wagner-Meerwein rearrangement, are also plausible under certain conditions, particularly if a carbocation is generated on the side chain. For instance, acid-catalyzed dehydration of the alcohol could potentially lead to a carbocation at the β-position, which could then trigger rearrangement of the indole nucleus or side chain, though such pathways are highly dependent on reaction conditions and the stability of the cationic intermediates.

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically for the transformations of this compound are not extensively documented in the public literature. However, the principles of such studies can be outlined for its potential reactions.

Kinetic Studies: For a given transformation, such as the esterification or a potential cyclization reaction, kinetic analysis would involve monitoring the concentration of reactants and products over time. This can be achieved using techniques like HPLC, GC, or NMR spectroscopy. By varying parameters such as temperature, catalyst concentration, and substrate concentration, key kinetic data can be determined.

Rate Law Determination: Establishes the mathematical relationship between the reaction rate and the concentration of reactants.

Activation Energy (Ea): Determined from the temperature dependence of the rate constant (using the Arrhenius equation), this parameter provides insight into the energy barrier of the reaction.

Thermodynamic Studies: Thermodynamic analysis focuses on the energy changes associated with a reaction, determining its feasibility and the position of equilibrium.

Enthalpy of Reaction (ΔH): Can be measured using calorimetry. For indole derivatives, hydrogenation and dehydrogenation reactions have been studied to determine their thermodynamic properties, which are relevant for applications like hydrogen storage. hbku.edu.qaacs.org

Gibbs Free Energy of Reaction (ΔG): This value, combining enthalpy and entropy, determines the spontaneity of a reaction. It can be calculated from the equilibrium constant (ΔG = -RTlnKeq).

For instance, in a potential Pictet-Spengler reaction, thermodynamic studies would quantify the stability of the resulting tetrahydro-β-carboline product relative to the starting materials, indicating whether the reaction is favorable under equilibrium conditions.

Reaction Mechanism Elucidation via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of spectroscopic techniques to identify intermediates and computational modeling to map potential energy surfaces. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the structural changes during a reaction. clockss.orgacs.org The appearance of new signals and disappearance of reactant signals can confirm product formation. Advanced 2D NMR techniques (like COSY and HMQC) can be used to determine the structure of complex products or transient intermediates. In-situ NMR monitoring allows for real-time observation of a reaction as it proceeds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For example, in an esterification reaction, the disappearance of the broad O-H stretch of the alcohol and the appearance of a strong C=O stretch for the ester would be key indicators of reaction progress.

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and intermediates. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates, such as the iminium ion in a Pictet-Spengler reaction.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways. nih.govcopernicus.org By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for the reaction can be constructed. This allows for the theoretical determination of activation energies and reaction thermodynamics, providing deep insight into the mechanism. For example, DFT studies have been used to explore the intricacies of the Pictet-Spengler reaction, evaluating the feasibility of different proposed mechanistic pathways. researchgate.net These computational models can predict the most likely reaction pathway and explain observed regioselectivity or stereoselectivity.

While specific experimental data for this compound is limited, these established methodologies would be the standard approach to investigate its chemical reactivity and elucidate the mechanisms of its transformations.

Advanced Structural and Conformational Analysis of 5 Chloro 1h Indole 2 Ethanol

X-ray Crystallographic Studies and Solid-State Conformations

While a specific crystal structure for 5-chloro-1H-indole-2-ethanol is not publicly available, X-ray crystallographic data of analogous indole (B1671886) derivatives provide significant insights into its likely solid-state conformation. Studies on related indole structures, such as 1H-indole-2-methanol, reveal key intermolecular interactions that dictate crystal packing. In the solid state, indole derivatives commonly exhibit hydrogen bonding, with the indole N-H group acting as a hydrogen bond donor and other heteroatoms serving as acceptors.

For this compound, it is anticipated that the hydroxyl group of the ethanol (B145695) substituent and the indole N-H group would be pivotal in forming a hydrogen-bonding network. The crystal structure of a similar compound, 1H-indole-2-methanol, shows that the hydroxyl group's orientation, defined by the N1–C2–C10–O1 torsion angle, can adopt different conformations, such as gauche+ (61.5°) and trans (-175.5°). acs.org It is plausible that this compound would also exhibit such conformational polymorphism in the solid state.

The chlorine atom at the 5-position is expected to influence the crystal packing through halogen bonding or other weak intermolecular interactions. The planarity of the indole ring system is a consistent feature in related crystal structures, although slight deviations can occur. mdpi.com In the crystal lattice of a substituted indole-hydrazone derivative, the indole and phenyl rings were found to be planar but not coplanar with each other. nih.gov

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~7.0 - 17.5 |

| b (Å) | ~7.5 - 25.1 |

| c (Å) | ~7.8 - 20.0 |

| β (°) | ~104 |

| Z | 4 or 8 |

Note: This data is hypothetical and based on values reported for similar indole derivatives. mdpi.comnih.gov

Solution-State Conformation Elucidation (e.g., using 2D NMR techniques)

In solution, the ethanol side chain of this compound is expected to be flexible. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for elucidating the preferred solution-state conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect through-space interactions between protons that are in close proximity, providing information about the spatial arrangement of the molecule. For this compound, NOESY or ROESY cross-peaks between the protons of the ethanol side chain and the protons of the indole ring would indicate specific folded conformations. For example, correlations between the methylene (B1212753) protons of the ethanol group and the H3 proton of the indole ring would suggest a conformation where the side chain is oriented towards the pyrrole (B145914) ring.

The magnitude of the three-bond proton-proton coupling constants (³JHH) obtained from high-resolution 1D ¹H NMR spectra can also provide information about the dihedral angles in the ethanol side chain, further refining the conformational model. For conformationally flexible molecules, a combination of experimental NMR data and computational modeling is often employed to determine the most populated conformations in solution. rsc.org

Spectroscopic Techniques in Structural Validation (e.g., 2D NMR, High-Resolution Mass Spectrometry for fragment analysis)

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the ¹H and ¹³C NMR spectra. youtube.com

COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the indole ring and the ethanol side chain.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for connecting the ethanol side chain to the indole core at the C2 position. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~8.1 | - |

| C2 | - | ~138 |

| C3 | ~6.4 | ~101 |

| C4 | ~7.5 | ~121 |

| C5 | - | ~128 |

| C6 | ~7.1 | ~122 |

| C7 | ~7.5 | ~112 |

| C8 | - | ~135 |

| C9 | - | ~125 |

| -CH₂- (α) | ~3.0 | ~30 |

| -CH₂- (β) | ~3.9 | ~61 |

| -OH | (variable) | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers further structural information. For this compound, characteristic fragmentation would involve the loss of the ethanol side chain. The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak. libretexts.org

Key expected fragment ions in the mass spectrum would arise from:

Cleavage of the C-C bond between the indole ring and the ethanol side chain.

Loss of a water molecule from the ethanol moiety.

Fragmentation of the indole ring itself, which is a stable aromatic system and often results in a strong molecular ion peak. libretexts.org

Computational Chemistry in Predicting and Confirming Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and confirming the structural and electronic properties of molecules like this compound.

DFT calculations, using functionals such as B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), can be used to perform geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. For indole derivatives, DFT calculations have been shown to produce bond lengths that are in good agreement with experimental values. chemrxiv.org

For flexible molecules like this compound, a single optimized geometry may not be sufficient to describe its behavior. Conformational landscape mapping involves systematically exploring the potential energy surface of the molecule by rotating flexible bonds, such as those in the ethanol side chain. This allows for the identification of all low-energy conformers and the determination of their relative energies and populations. This information is crucial for understanding the molecule's dynamic behavior in solution.

DFT calculations also provide detailed information about the electronic structure of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the molecule's reactivity and electronic properties. For substituted indoles, the nature and position of the substituent can significantly influence the electronic distribution and the HOMO-LUMO energy gap. rsc.org Quantum chemical calculations on indole radical cations have shown that electron-withdrawing substituents at the 5-position, such as chlorine, can affect the spin density distribution in the aromatic system. rsc.org

Synthesis and Exploration of 5 Chloro 1h Indole 2 Ethanol Analogues and Derivatives

Design Principles for New Indole-2-ethanol Scaffolds

The design of new molecules based on the 5-chloro-1H-indole-2-ethanol scaffold is guided by established principles in medicinal chemistry. The indole (B1671886) nucleus itself is a versatile scaffold, with the nitrogen atom capable of forming crucial hydrogen bonds with biological targets. mdpi.com The rational design of new analogues involves strategic structural modifications to enhance interaction with specific targets and improve physicochemical properties. mdpi.comnih.gov

Key design strategies for creating new indole-2-ethanol scaffolds include:

Scaffold Hopping and Isosteric Replacement: While maintaining the core indole structure, functional groups can be replaced with others that have similar steric and electronic properties (isosteres). This can lead to improved properties without drastically altering the binding mode.

Structure-Based Design: When a biological target is known, molecular docking studies can be employed to predict how different analogues will bind. nih.gov This allows for the rational design of derivatives with substituents positioned to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within a target's binding site. mdpi.comnih.gov For the this compound core, this could involve modeling how substitutions at the N-1 or C-3 positions, or changes to the ethanol (B145695) side chain, affect this interaction.

Diversity-Oriented Synthesis: This approach aims to create a wide variety of structurally diverse molecules from a common starting material. By applying a range of synthetic reactions to the this compound core, a library of analogues can be generated for screening, allowing for the exploration of a broad chemical space to identify novel structure-activity relationships. researchgate.net

The primary goal of these design principles is to systematically probe the chemical space around the parent compound, leading to the development of new chemical entities with tailored properties.

Synthesis of Substituent-Modified Analogues

The synthesis of analogues of this compound can be achieved by modifying the indole ring or the ethanol side chain. The parent compound itself can be synthesized via the reduction of ethyl 5-chloro-1H-indole-2-carboxylate, a common intermediate. mdpi.com

The indole ring offers several positions for substitution, with the N-1 and C-3 positions being particularly accessible for modification.

N-1 Substitution: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide) to introduce a substituent. This N-alkylation is a common strategy for modifying the scaffold. jyoungpharm.org Another approach involves protecting the nitrogen with groups like tert-butyloxycarbonyl (Boc), which can alter the reactivity of the ring and be removed later in the synthetic sequence. nih.gov

C-3 Substitution: The C-3 position of the indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. iust.ac.ir This allows for the introduction of a wide variety of functional groups. For example, formylation at C-3 can be achieved using the Vilsmeier-Haack reaction, installing an aldehyde group that can serve as a handle for further derivatization. mdpi.com Halogen-halogen exchange reactions can also be used to introduce substituents at this position, starting from a bromo-indole precursor. researchgate.net

Table 1: Ring Substitution Strategies for this compound Analogues

| Position | Reaction Type | Reagents | Resulting Analogue |

| N-1 | Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-alkylated indole-2-ethanol |

| N-1 | Acylation | Base, Acyl Halide (RCOCl) | N-acylated indole-2-ethanol |

| C-3 | Formylation | Vilsmeier-Haack (POCl₃, DMF) | 3-formyl-indole-2-ethanol |

| C-3 | Mannich Reaction | Formaldehyde, Secondary Amine | 3-(aminomethyl)-indole-2-ethanol |

Modification of the 2-ethanol side chain is crucial for exploring how its length, branching, and functionality impact molecular properties.

Changing Side Chain Length: The length of the side chain can be altered by starting with different precursors. For example, reduction of a 5-chloro-1H-indole-2-carboxylate would yield the ethanol side chain, while reduction of 5-chloro-1H-indole-2-acetate would produce a propanol (B110389) derivative. Homologation sequences, such as converting the alcohol to a halide, followed by displacement with cyanide and subsequent reduction, could systematically extend the chain one carbon at a time.

Introducing Branching: Branching can be introduced by using branched synthetic building blocks. For instance, instead of reducing an ester to a primary alcohol, a Grignard reaction with the corresponding indole-2-aldehyde could introduce a branched secondary alcohol side chain.

These modifications allow for fine-tuning of the molecule's steric bulk and flexibility, which can be critical for its interaction with biological targets. mdpi.com

Structure-Activity Relationship (SAR) Investigations in Indole-2-ethanol Series (conceptual, not clinical)

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its properties. For the this compound series, this involves systematically changing parts of the molecule and observing the effect on a given property, such as receptor binding affinity.

The position of substituents on the indole scaffold can dramatically affect the molecule's activity and selectivity. nih.gov

N-1 Position: Adding a substituent at the N-1 position removes the hydrogen-bond donating capability of the indole NH group. This can be detrimental if this hydrogen bond is critical for binding to a target. However, an N-1 substituent can also provide new points of interaction or block undesirable metabolism.

C-3 Position: The C-3 position is often a key interaction point. Introducing substituents here can provide additional binding interactions or introduce steric hindrance that improves selectivity for a particular target.

C-2 vs. C-3 Substitution: Studies on related indole series have shown that moving a substituent from the C-3 to the C-2 position can significantly alter intrinsic activity and receptor selectivity. nih.gov This highlights the distinct roles these positions play in molecular recognition. The 2-ethanol side chain provides a different vector and conformational flexibility compared to a substituent at the more traditionally modified C-3 position.

Benzene (B151609) Ring Substituents: While the parent compound is chlorinated at C-5, the placement of other substituents on the benzene portion of the indole ring would modulate the electronic properties of the entire system, influencing the acidity of the N-H bond and the nucleophilicity of the C-3 position. researchgate.net

The nature of the side chain at the C-2 position is a critical determinant of a molecule's properties.

Side Chain Length: Altering the length of the alkyl chain affects the molecule's lipophilicity (its ability to partition into fatty environments). A longer chain generally increases lipophilicity, which can affect absorption, distribution, and binding to hydrophobic pockets in a target protein. However, excessively long chains can also decrease aqueous solubility or introduce too much flexibility, leading to a loss of potency.

Branching: Introducing branches on the side chain increases steric bulk. This can be used to probe the size and shape of a binding pocket, potentially leading to enhanced potency or selectivity if the branched group makes favorable van der Waals contacts. Conversely, branching can also introduce unfavorable steric clashes, reducing activity.

Table 2: Conceptual SAR for this compound Analogues

| Modification | Structural Change | Hypothesized Effect on Properties | Rationale |

| Ring Substitution | Add methyl group at N-1 | Decrease hydrogen bond donating ability; Increase lipophilicity | Removes the N-H proton and adds a hydrophobic alkyl group. |

| Ring Substitution | Add formyl group at C-3 | Increase polarity; Add hydrogen bond acceptor | Introduces a polar carbonyl group. |

| Side Chain Length | Extend ethanol to propanol | Increase lipophilicity and flexibility | Lengthens the alkyl chain, potentially allowing deeper penetration into a hydrophobic pocket. |

| Side Chain Branching | Change ethanol to isopropanol | Increase steric bulk near the ring | A branched side chain can provide a better fit for a specifically shaped binding site but may also cause steric hindrance. |

Combinatorial and Parallel Synthesis of Analogues

Combinatorial chemistry and parallel synthesis are powerful strategies in medicinal chemistry for the rapid generation of large libraries of structurally related compounds. These approaches are particularly valuable for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. In the context of this compound, these techniques can be employed to systematically modify the core structure and explore the chemical space around it, leading to the identification of analogues with improved biological activities.

The core principle of combinatorial and parallel synthesis lies in the systematic and simultaneous creation of a multitude of compounds in a high-throughput manner. This is often achieved by utilizing a common scaffold, such as the 5-chloro-indole ring, and introducing a variety of building blocks at specific positions.

Recent research has focused on the development of synthetic routes amenable to the parallel synthesis of substituted 5-chloro-indole derivatives. While direct combinatorial synthesis of this compound analogues is not extensively documented, methodologies for the synthesis of related 5-chloro-indole-2-carboxylate and other 2,3-substituted 5-chloro-indoles can be adapted for this purpose. These methods often involve multi-step sequences where diversity can be introduced at different stages.

One common approach involves the use of a versatile starting material, such as ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. This intermediate allows for the introduction of diversity at the C3 position through reactions like reductive amination. By employing a library of different primary and secondary amines, a wide array of analogues can be synthesized in parallel. Subsequent modification of the ester at the C2 position, for instance by reduction to the corresponding alcohol, would yield a library of this compound analogues.

A study by Al-Suwaidan and colleagues in 2023 detailed the synthesis of a series of ethyl 5-chloro-3-(((aryl)amino)methyl)-1H-indole-2-carboxylates. mdpi.com This synthetic scheme is well-suited for parallel synthesis. The initial reaction of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate with a variety of anilines, followed by reduction of the resulting imine, allows for the generation of a library of compounds with diverse substituents on the phenylamino (B1219803) moiety.

Table 1: Examples of Synthesized Ethyl 5-chloro-3-(((aryl)amino)methyl)-1H-indole-2-carboxylate Analogues

| Compound ID | Aryl Substituent | Yield (%) |

|---|---|---|

| 3a | Phenyl | 78 |

| 3b | 4-(pyrrolidin-1-yl)phenyl | 82 |

| 3c | 4-(piperidin-1-yl)phenyl | 80 |

| 3d | 4-(2-methylpyrrolidin-1-yl)phenyl | 75 |

| 3e | 3-(piperidin-1-yl)phenyl | 77 |

Data sourced from Al-Suwaidan et al., 2023. mdpi.com

Similarly, the synthesis of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides, as described by Mohamed and associates in 2023, provides another platform for combinatorial diversification. nih.gov In this approach, 1-(tert-butoxycarbonyl)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid is used as a key intermediate. This carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents to generate a large array of carboxamide derivatives.

Table 2: Examples of Synthesized 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide Analogues

| Compound ID | Amine Moiety | Yield (%) |

|---|---|---|

| 5a | N,N-dimethylethane-1,2-diamine | 72 |

| 5b | N,N-diethylethane-1,2-diamine | 75 |

| 5c | 1-(2-aminoethyl)pyrrolidine | 68 |

| 5d | 1-(2-aminoethyl)piperidine | 70 |

| 5e | 1-(3-aminopropyl)piperidine | 73 |

Data sourced from Mohamed et al., 2023. nih.gov

The successful application of these synthetic strategies highlights the feasibility of generating extensive libraries of this compound analogues. By systematically varying the substituents at different positions of the indole core, researchers can efficiently map the SAR of this class of compounds and identify key structural features responsible for their biological activity.

Computational and Chemoinformatic Studies on 5 Chloro 1h Indole 2 Ethanol Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling (conceptual, non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a compound such as 5-chloro-1H-indole-2-ethanol, QSAR models would be developed using a dataset of structurally similar indole (B1671886) derivatives with known activities against a particular biological target.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as:

Electronic Descriptors: Related to the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's affinity for nonpolar environments (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms within the molecule.

A typical QSAR study on a series of indole derivatives would involve calculating these descriptors and then using statistical methods, such as multiple linear regression, to build a model that predicts biological activity. For instance, a 2D-QSAR study on indole derivatives as selective COX-2 inhibitors revealed that descriptors related to potential surface area and hydrophobicity were significant in determining their inhibitory activity ijpsr.com. The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with higher values indicating a more robust and predictive model ijpsr.com.

While a specific QSAR model for this compound is not available, the presence of the chloro group at the 5-position would significantly influence its electronic and hydrophobic properties, which would be key parameters in any QSAR model developed for its biological activities.

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The electronegative chlorine atom at the 5-position significantly alters the electron distribution of the indole ring. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | The size and shape of the molecule influence its fit into a protein's binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The chloro and ethanol (B145695) substituents affect the molecule's overall lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. |

| Topological | Connectivity Indices, Shape Indices | These descriptors encode information about the branching and overall shape of the molecule. |

Table 1: Key Descriptor Categories in QSAR Modeling and their Relevance to this compound.

Molecular Docking and Ligand-Protein Interaction Simulations (mechanistic, non-clinical)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in understanding the molecular basis of ligand-protein interactions and is widely used in drug discovery.

For a novel or uncharacterized compound like this compound, a primary step would be to identify its potential protein targets. This can be achieved through virtual screening, where large libraries of compounds are computationally docked against a panel of protein structures. Conversely, if a protein target is known, virtual screening can be used to identify potential inhibitors from a compound library.

Virtual screening can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of ligands is docked into the active site of the protein, and the binding poses are scored based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown, but a set of known active ligands is available. A model of the active site (a pharmacophore) is built based on the common features of the known actives, and this model is then used to screen a library for compounds with similar features.

While no specific virtual screening studies identifying this compound as a hit have been published, studies on other 5-chloro-indole derivatives have successfully employed these techniques. For example, computational docking studies on a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides identified them as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) nih.govtandfonline.com. This suggests that the 5-chloro-indole scaffold has the potential to bind to the ATP-binding site of kinases like EGFR.

Once a ligand is docked into a protein's active site, the specific interactions that stabilize the complex can be analyzed. These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the indole ring or the O-H of the ethanol group) and acceptors (like carbonyl oxygens or nitrogens in the protein backbone or side chains).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the indole ring) and nonpolar amino acid residues in the protein.

π-π Stacking: Can occur between the aromatic indole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Energetic analysis involves calculating the binding free energy of the ligand-protein complex. This is typically done using scoring functions within the docking software, which estimate the strength of the interaction. Lower binding energy scores generally indicate a more stable complex and higher binding affinity.

In the study of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives as EGFR inhibitors, docking analysis revealed that the 5-chloro-indolyl moiety inserts deep into a hydrophobic pocket of the EGFR active site nih.govtandfonline.com. The indolyl N-H was predicted to form a crucial hydrogen bond with the side chain of an aspartate residue (Asp855), while the 5-chloro group contributes to favorable hydrophobic interactions nih.govtandfonline.com.

| Interaction Type | Potential Contribution from this compound | Example from Related Compounds |

| Hydrogen Bonding | Indole N-H, Ethanol O-H | The indolyl NH of a 5-chloro-indole derivative forms a hydrogen bond with Asp855 in the EGFR active site nih.govtandfonline.com. |

| Hydrophobic Interactions | Indole ring system | The 5-chloro-indolyl moiety occupies a hydrophobic pocket in the EGFR active site nih.govtandfonline.com. |

| Halogen Bonding | 5-chloro substituent | The chlorine atom can form stabilizing interactions with electron-rich residues. |

| π-Interactions | Indole aromatic ring | The indole ring can engage in π-π stacking or π-cation interactions with appropriate residues. |

Table 2: Predicted Binding Interactions for this compound based on studies of related compounds.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can reveal how the complex behaves in a more realistic, dynamic environment.

An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated box of water molecules and ions, and then calculating the forces on each atom and how their positions change over nanoseconds or even microseconds. This can provide insights into:

Conformational Sampling: How the ligand and protein change their shapes while bound to each other.

Interaction Dynamics: The stability of key interactions (like hydrogen bonds) over time.

Binding Free Energy Calculations: More accurate estimations of binding affinity can be obtained using methods like MM-PBSA or MM-GBSA on the MD simulation trajectory.

Although no MD simulations specifically for this compound have been reported, this technique is a standard follow-up to molecular docking to validate the stability of the predicted binding pose and to refine the understanding of the ligand-protein interactions.

Cheminformatics Analysis of Indole-2-ethanol Chemical Space

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. An analysis of the chemical space around indole-2-ethanol would involve compiling a database of known indole-2-ethanol derivatives and calculating a wide range of molecular properties for each compound.

This analysis can be used to:

Assess Chemical Diversity: To understand the range of structures and properties that have been synthesized and to identify areas of the chemical space that are underexplored.

Identify Structure-Activity Relationships: By mapping biological activity data onto the chemical space, it is possible to identify regions of the space that are enriched in active compounds.

Predict ADMET Properties: Cheminformatic models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is crucial for drug development.

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on the "Biological and Biochemical Interaction Mechanisms of this compound." The search for specific, mechanistic data from in vitro or non-human in vivo studies for this exact compound did not yield any relevant results within the public domain.

The existing research literature focuses on structurally related, but distinct, compounds. Notably, extensive research is available for 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives, which have been studied as inhibitors of enzymes like glycogen (B147801) phosphorylase nih.govmdpi.comnih.gov. However, the functional group at the 2-position of the indole ring (a carboxamide) is different from the ethanol group in the requested compound, making the data non-transferable for a scientifically accurate report on "this compound."

Furthermore, searches were confounded by numerous results pertaining to the biological effects of ethanol (ethyl alcohol) on various signaling pathways, such as ERK1/2 phosphorylation and cannabinoid receptor systems, due to the presence of "ethanol" in the compound's name nih.gov. This information is not relevant to the specific indole compound requested.

Consequently, there is no scientific data available to populate the required sections of the article, including:

Biological and Biochemical Interaction Mechanisms of 5 Chloro 1h Indole 2 Ethanol Strictly Mechanistic, in Vitro or Non Human in Vivo

Cellular Target Engagement Studies

To fulfill the request would require extrapolating from chemically different molecules or fabricating data, which would violate the core principles of scientific accuracy. Therefore, the article cannot be written as instructed due to the absence of specific research on 5-chloro-1H-indole-2-ethanol.

Biological Probe Development Based on this compound

Biological probes are essential chemical tools used to study and manipulate biological systems, such as proteins in their native cellular environment. The development of these probes often involves modifying a core chemical structure, known to have biological activity, by attaching specific functional groups.

The development of fluorescently tagged derivatives of this compound has not been specifically reported in the available scientific literature. In principle, creating such a probe would involve chemically attaching a fluorophore (a fluorescent molecule) to the this compound scaffold. This fluorescently tagged molecule could then be used to visualize its interaction with cellular components, track its distribution within cells, and quantify its binding to specific targets using techniques like fluorescence microscopy and flow cytometry. The selection of the fluorophore and the point of attachment on the indole (B1671886) structure would be critical to ensure that the biological activity of the parent compound is retained.

There is no specific information in the reviewed literature on the creation of photoaffinity labels based on the this compound structure. Photoaffinity labeling is a powerful technique to identify the specific protein targets of a bioactive small molecule. This method involves incorporating a photoreactive group into the molecule's structure. Upon exposure to light of a specific wavelength, this group becomes highly reactive and forms a covalent bond with the nearest molecule, which is presumably its biological target. The target protein can then be isolated and identified using proteomic techniques. The design of such a probe based on this compound would require careful synthetic chemistry to introduce a photoreactive moiety, such as a diazirine or an azide (B81097) group, without disrupting the compound's binding to its target.

Mechanistic Studies of Biological Activity in Non-Human Models

The biological activities of chloro-indole derivatives have been investigated in various non-human models, particularly in bacteria and fungi. These studies provide a foundational understanding of their potential mechanisms of action.

In bacterial models, chloroindoles have demonstrated significant antimicrobial and antibiofilm activities. For instance, studies on Vibrio parahaemolyticus, a food-borne pathogen, showed that 4-chloroindole (B13527) and 5-chloroindole (B142107) possess potent antibacterial properties. nih.govresearchgate.net The mechanism of action is believed to involve disruption of the cell membrane, as treatment with 4-chloroindole caused visible membrane damage and had a rapid bactericidal effect. researchgate.net Furthermore, these compounds effectively inhibit virulence factors, including biofilm formation, bacterial motility, and protease activity. nih.govresearchgate.net Research on uropathogenic Escherichia coli (UPEC) has shown that 4-chloroindole and 5-chloroindole can inhibit biofilm formation by downregulating the expression of key virulence genes associated with adhesion and stress regulation. nih.gov Quantitative structure-activity relationship (QSAR) analyses suggest that the presence of a chlorine atom at the 4th or 5th position of the indole ring is crucial for this antibacterial activity. researchgate.net

In fungal models, derivatives of 5-chloro-indole have also shown promise. Studies on various plant pathogenic fungi revealed that incorporating a chloro substituent on the indole ring can be important for antifungal activity. nih.gov For example, certain 5-chloro-pyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov The proposed mechanism for some related chloro-amides involves binding to ergosterol (B1671047) on the fungal plasma membrane, disrupting its integrity, and potentially inhibiting DNA synthesis. scielo.br

No specific studies on the mechanistic effects of this compound in plant or invertebrate models were identified in the reviewed literature.

A significant body of research has focused on the antiproliferative effects of 5-chloro-indole derivatives in various human cancer cell lines. These in vitro studies demonstrate potent activity against pancreatic, breast, colon, and lung cancer cells.

For example, a series of novel 5-chloro-indole-2-carboxylate derivatives (compounds 3a-e ) showed potent antiproliferative effects, with GI₅₀ (50% growth inhibition) values ranging from 29 nM to 42 nM against a panel of four cancer cell lines, outperforming the reference drug erlotinib (B232) in some cases. mdpi.com Another study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides found that the most active compounds (5c, 5d, 5f, 5g, 6e, and 6f ) exhibited GI₅₀ values between 29 nM and 47 nM. tandfonline.comnih.gov Compound 5f , in particular, was more effective than erlotinib against several cell lines. nih.gov The antiproliferative action of these compounds is often linked to the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. mdpi.com

| Compound Series | Specific Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| 5-chloro-indole-2-carboxylates | 3e | Panc-1 (Pancreatic) | 29 nM (GI₅₀) | mdpi.com |

| 5-chloro-indole-2-carboxylates | 3e | MCF-7 (Breast) | 29 nM (GI₅₀) | mdpi.com |

| 5-chloro-indole-2-carboxylates | 3e | A-549 (Lung) | 29 nM (GI₅₀) | mdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | 5f | Panc-1 (Pancreatic) | 29 nM (GI₅₀) | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | 5g | Panc-1 (Pancreatic) | 31 nM (GI₅₀) | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | 5d | Panc-1 (Pancreatic) | 36 nM (GI₅₀) | nih.gov |

| 5-chloro-indole-2-carboxamides | IVc | - | 0.12 µM (IC₅₀ vs EGFR) | mdpi.com |

The antiproliferative effects of 5-chloro-indole derivatives are closely linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that these compounds can modulate key proteins in the apoptotic signaling cascade.

The apoptosis pathway involves a family of proteases called caspases. tandfonline.com Specifically, Caspase-3 is a critical executioner caspase that, when activated, cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis. tandfonline.com Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives 5f and 5g demonstrated that they are potent activators of Caspase-3 in the Panc-1 human pancreatic cancer cell line. tandfonline.comnih.gov These compounds increased Caspase-3 protein levels by approximately eight-fold compared to untreated cells. tandfonline.comnih.gov

Furthermore, these derivatives affect the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. The Bcl-2-associated X protein (Bax) is a pro-apoptotic protein that promotes cell death, while B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that inhibits it. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov Treatment of Panc-1 cells with compounds 5f and 5g was found to significantly increase the levels of Bax and the initiator caspase, Caspase-8, providing further evidence of their pro-apoptotic activity. tandfonline.comnih.gov

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 5f and 5g | Panc-1 (Pancreatic) | Increased Apoptosis | Increased Caspase-3 protein levels (approx. 8-fold) | tandfonline.comnih.gov |

| 5f and 5g | Panc-1 (Pancreatic) | Increased Apoptosis | Significantly raised levels of Caspase-8 | tandfonline.comnih.gov |

| 5f and 5g | Panc-1 (Pancreatic) | Increased Apoptosis | Significantly raised levels of pro-apoptotic Bax protein | tandfonline.comnih.gov |

| 7a and 7b | MCF-7 (Breast) | Increased Apoptosis | Upregulation of Bax (8.2 and 10.6-fold), downregulation of Bcl-2 | researchgate.net |

| 7a and 7b | MCF-7 (Breast) | Increased Apoptosis | Increased Caspase-3 activity (7 and 5.8-fold) | researchgate.net |

Emerging Research Applications and Future Directions for 5 Chloro 1h Indole 2 Ethanol

Role as a Precursor in Complex Molecule Synthesis

The strategic placement of the chloro and ethanol (B145695) functionalities on the indole (B1671886) ring makes 5-chloro-1H-indole-2-ethanol a valuable precursor for the synthesis of more complex molecules. The indole nucleus itself is a privileged structure in numerous natural products and synthetic compounds with notable pharmacological activity. nih.gov The development of efficient synthetic methods to access functionalized indoles is an area of ongoing research. nih.gov

The ethanol group at the C2 position can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a variety of indole-2-carboxamides and indole-2-carboxylates. These moieties are present in numerous compounds with potent biological activities, including inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF (v-raf murine sarcoma viral oncogene homolog B). For instance, novel 5-chloro-indole-2-carboxylate derivatives have been synthesized and shown to exhibit significant antiproliferative activity by targeting mutant EGFR/BRAF pathways.

Furthermore, the C3 position of the indole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This, combined with modifications of the C2-ethanol side chain, opens up a vast chemical space for the synthesis of diverse and complex indole derivatives. The synthesis of 5-chloro-3-substituted indole analogues has been described, highlighting the utility of the 5-chloroindole (B142107) scaffold in generating molecular diversity.

The following table outlines potential synthetic transformations of this compound and the resulting classes of complex molecules.

| Starting Material | Reagents and Conditions | Product Class | Potential Applications |

| This compound | Oxidation (e.g., PCC, DMP) | 5-chloro-1H-indole-2-carbaldehyde | Precursor for imines, Schiff bases, and further C-C bond formation |

| This compound | Stronger Oxidation (e.g., KMnO4, Jones reagent) | 5-chloro-1H-indole-2-carboxylic acid | Synthesis of amides, esters with biological activity |

| This compound | Electrophilic substitution at C3 (e.g., Vilsmeier-Haack, Mannich reaction) | 3-substituted-5-chloro-1H-indole-2-ethanol derivatives | Diverse pharmacologically active compounds |